Home > Products > Building Blocks P6524 > 3,4-Dihydro-2H-pyrano[3,2-b]pyridin-8-ol
3,4-Dihydro-2H-pyrano[3,2-b]pyridin-8-ol - 1414864-09-7

3,4-Dihydro-2H-pyrano[3,2-b]pyridin-8-ol

Catalog Number: EVT-1692490
CAS Number: 1414864-09-7
Molecular Formula: C8H9NO2
Molecular Weight: 151.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: This entry refers to a pair of diastereomers, (2S,4R)-trans and (2R,4R)-cis-2-Hydroxy-2,4-dimethyl-3,4-dihydro-2H,5H-pyrano[3,2-c][1]benzopyran-5-one. These isomers were found to be present in a crystalline racemate of a compound obtained from a Michael-type addition of 4-hydroxycoumarin and 3-penten-2-one. []

Relevance: These diastereomers share the pyrano[3,2-c][1]benzopyran-5-one core with 3,4-Dihydro-2H-pyrano[3,2-b]pyridin-8-ol. The key structural difference lies in the presence of a benzene ring fused to the pyran ring in the diastereomers, which is absent in 3,4-Dihydro-2H-pyrano[3,2-b]pyridin-8-ol. Despite this difference, the shared core structure and their origin from Michael-type addition reactions suggest a close structural relationship. []

trans-2-Methoxy-4-(2-propyl)-2-methyl-3,4-dihydro-2H,5H-pyrano[3,2-c][1]benzopyran-5-one

Compound Description: This compound is a derivative of 2-methyl-3,4-dihydro-2H,5H-pyrano[3,2-c][1]benzopyran-5-one, modified with a methoxy group at the 2-position and a 2-propyl group at the 4-position. []

Relevance: This derivative and 3,4-Dihydro-2H-pyrano[3,2-b]pyridin-8-ol both share the pyrano[3,2-c][1]benzopyran-5-one core. Similar to the previous example, this derivative also includes a fused benzene ring, which is not present in 3,4-Dihydro-2H-pyrano[3,2-b]pyridin-8-ol. Nevertheless, their shared core structure suggests a structural relationship. []

trans-2-Methoxy-4-cyclohexyl-2-methyl-3,4-dihydro-2H,5H-pyrano[3,2-c][1]benzopyran-5-one

Compound Description: This compound is another derivative of 2-methyl-3,4-dihydro-2H,5H-pyrano[3,2-c][1]benzopyran-5-one, substituted with a methoxy group at the 2-position and a cyclohexyl group at the 4-position. This compound was found to spontaneously resolve upon crystallization from a methanol:acetone mixture. []

Relevance: Similar to the previous two compounds, this compound also shares the pyrano[3,2-c][1]benzopyran-5-one core with 3,4-Dihydro-2H-pyrano[3,2-b]pyridin-8-ol and possesses a fused benzene ring that is not present in the latter. This shared core structure highlights their structural relationship. []

trans-2-Hydroxy-4-(2-propyl)-2-methyl-3,4-dihydro-2H,5H-pyrano[3,2-c][1]benzopyran-5-one

Compound Description: This compound is a derivative of 2-methyl-3,4-dihydro-2H,5H-pyrano[3,2-c][1]benzopyran-5-one, substituted with a hydroxy group at the 2-position and a 2-propyl group at the 4-position. This compound was found to crystallize as a hemihydrate. []

Relevance: This derivative, sharing the pyrano[3,2-c][1]benzopyran-5-one core with 3,4-Dihydro-2H-pyrano[3,2-b]pyridin-8-ol, again highlights the recurring presence of this core structure among the related compounds. Like the other derivatives mentioned, this compound also contains a fused benzene ring absent in 3,4-Dihydro-2H-pyrano[3,2-b]pyridin-8-ol, but their shared core structure emphasizes their structural similarity. []

2-(2-Hydroxybenzoyl)-2-[(methylthio)methyl]-2,3-dihydro-4H-furo[3,2-c]chromen-4-one

Compound Description: This compound is formed when dimethyl sulfoxide reacts with 4-acetoxycoumarin under a nitrogen atmosphere at 180 °C. []

Relevance: This compound, although structurally distinct from 3,4-Dihydro-2H-pyrano[3,2-b]pyridin-8-ol, is formed from 4-acetoxycoumarin, a compound structurally related to the derivatives discussed earlier. This connection through a common reactant suggests a broader relationship based on reactivity patterns and potential synthetic pathways. []

3,4-Dihydro-3,8-dihydroxy-2-methyl-2-[(3E)-4,8-dimethylnona-3,7-dienyl]-2H,5H-pyrano[2,3-b][1]benzopyran-5-one

Compound Description: This compound, a sesquiterpenoid derivative, was isolated from the roots of the Mongolian medicinal plant Ferula mongolica. It demonstrated significant inhibitory activity against α-glucosidase. []

Relevance: Similar to previously discussed compounds, this derivative shares the core pyrano[2,3-b][1]benzopyran-5-one structure with 3,4-Dihydro-2H-pyrano[3,2-b]pyridin-8-ol, further emphasizing the prevalence of this core structure in diverse chemical contexts. The presence of a fused benzene ring, absent in 3,4-Dihydro-2H-pyrano[3,2-b]pyridin-8-ol, highlights a consistent structural variation within this group of related compounds. []

2,3-Dihydro-7-hydroxy-2,3-dimethyl-2-[(3E)-4,8-dimethylnona-3,7-dienyl]-4H-furo[2,3-b][1]benzopyran-4-one

Compound Description: This compound, another sesquiterpenoid derivative, was also isolated from the Ferula mongolica plant and showed significant α-glucosidase inhibitory activity. []

Relevance: This compound shares a structural resemblance with 3,4-Dihydro-2H-pyrano[3,2-b]pyridin-8-ol, particularly in the presence of the pyranobenzopyranone core. It also showcases a variation in the core structure with a furan ring replacing the pyran ring found in 3,4-Dihydro-2H-pyrano[3,2-b]pyridin-8-ol, indicating a degree of structural diversity within this family of compounds. []

3-Methyl-but-2-enoic acid, 2,2-dimethyl-8-oxo-3,4-dihydro-2H,8H-pyrano[3,2-g]chromen-3-yl ester

Compound Description: This compound was identified as a major component in the essential oil of Yongdamsagan-tang, a traditional medicine. It was extracted using both hydrodistillation and supercritical fluid extraction methods. []

Relevance: While not directly containing the same core structure, this compound exhibits a close structural similarity to 3,4-Dihydro-2H-pyrano[3,2-b]pyridin-8-ol due to the presence of a pyrano[3,2-g]chromen-3-yl ester moiety. This structural feature, resembling the pyranopyridine core of 3,4-Dihydro-2H-pyrano[3,2-b]pyridin-8-ol, suggests a potential relationship based on shared biosynthetic pathways or similar chemical properties. []

Overview

3,4-Dihydro-2H-pyrano[3,2-b]pyridin-8-ol is a heterocyclic compound that features a pyran ring fused to a pyridine structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug design. The molecular formula for this compound is C₁₁H₉N₃O, indicating the presence of nitrogen and oxygen in its structure.

Source

The synthesis and characterization of 3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-ol have been documented in various scientific literature, with methods ranging from multi-step organic synthesis to one-pot reactions. Notably, it can be derived from simpler precursors through reactions involving carbonyl compounds and vinyl ethers, often facilitated by catalytic agents such as zinc or aluminum salts .

Classification

This compound falls under the classification of heterocyclic organic compounds, specifically within the category of pyrano derivatives. It is characterized by its unique bicyclic structure which exhibits both aromatic and aliphatic properties.

Synthesis Analysis

Methods

The synthesis of 3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-ol can be achieved through several methods:

  1. Condensation Reactions: One common method involves the reaction of an α,β-unsaturated carbonyl compound with a vinyl ether in the presence of a catalyst. This method utilizes elevated temperatures to facilitate the reaction and yield the desired product .
  2. One-Pot Synthesis: Recent advancements have introduced one-pot synthesis techniques that streamline the process by combining multiple steps into a single reaction vessel, thus improving efficiency and reducing purification steps.

Technical Details

A typical reaction setup might involve heating crotonaldehyde with ethyl vinyl ether in the presence of zinc chloride as a catalyst. The reaction conditions are crucial; for instance, maintaining appropriate temperatures can mitigate polymerization risks that could lower yields .

Molecular Structure Analysis

Structure

The molecular structure of 3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-ol consists of:

  • A pyran ring fused to a pyridine ring.
  • Hydroxyl (-OH) group at the 8-position.

Data

The compound's structural features can be analyzed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which confirm its molecular formula and structural integrity.

Chemical Reactions Analysis

Reactions

3,4-Dihydro-2H-pyrano[3,2-b]pyridin-8-ol participates in various chemical reactions typical for heterocycles:

  1. Nucleophilic Substitution: The hydroxyl group can act as a leaving group in nucleophilic substitution reactions.
  2. Oxidation: The compound can be oxidized to yield corresponding carbonyl derivatives.

Technical Details

For instance, when subjected to specific oxidizing agents like Dess-Martin periodinane or manganese dioxide, it can yield aldehyde or ketone derivatives depending on the reaction conditions employed .

Mechanism of Action

Process

The mechanism of action for 3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-ol relates primarily to its biological activity as a potential modulator of adenosine receptors. The interaction with these receptors may involve conformational changes in the receptor sites that lead to altered signaling pathways.

Data

Research indicates that compounds similar to 3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-ol exhibit selective agonistic activity towards adenosine A2A receptors, which are implicated in various physiological processes including cardiovascular function and neuroprotection .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties include:

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Soluble in polar solvents like methanol and dimethyl sulfoxide.

Chemical Properties

Chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.

Relevant data from studies indicate melting points and boiling points that provide insight into its thermal stability and behavior under different conditions.

Applications

Scientific Uses

3,4-Dihydro-2H-pyrano[3,2-b]pyridin-8-ol has significant applications in medicinal chemistry:

  1. Drug Development: Its potential as an adenosine receptor modulator makes it a candidate for developing treatments for neurological disorders and cardiovascular diseases.
  2. Synthetic Intermediates: It serves as an important intermediate in synthesizing more complex organic molecules used in pharmaceuticals.
Synthetic Methodologies for 3,4-Dihydro-2H-pyrano[3,2-b]pyridin-8-ol

Organocatalytic Strategies for Pyrano-Pyridine Core Assembly

Organocatalysis has emerged as a powerful tool for constructing the dihydropyrano[3,2-b]pyridine core under mild conditions. N-Heterocyclic carbene (NHC) catalysis enables the assembly of δ-lactone analogues through formal [4+2] cycloadditions. Though not directly reported for this specific compound, the methodology employs α,β-unsaturated aldehydes that could be adapted using 3-hydroxypyridine derivatives as nucleophilic partners. The catalytic cycle proceeds via Breslow intermediate formation, followed by homoenolate generation that attacks electrophilic carbonyl components [8].

Quinone methide (QM) chemistry provides another organocatalytic route. Catalyst-free aza-Michael additions to 3-hydroxypyridine-based ortho-quinone methides generate intermediates that can undergo intramolecular cyclization. This approach leverages the inherent reactivity of pyridine-based QMs, formed in situ from precursors like 2-[(dimethylamino)methyl]pyridin-3-ol under thermal conditions. Subsequent nucleophilic addition and cyclization afford the pyrano[3,2-b]pyridine core in yields of 52-79% [6].

Table 1: Organocatalytic Approaches to Pyrano-Pyridine Cores

Catalyst SystemStarting MaterialsKey IntermediateYield RangeReference
NHC Organocatalystα,β-Unsaturated aldehydes + 1,3-dicarbonylsBreslow intermediate54-99% [8]
Catalyst-freePyridine-based o-QMs + AzolesMichael adduct52-79% [6]
Cooperative NHC/RuEnals + β-Keto compoundsα,β-Unsaturated speciesUp to 99% [8]

Transition Metal-Catalyzed Cycloaddition Approaches

Transition metals offer complementary reactivity for constructing the bicyclic framework. Ruthenium-mediated [3+3] annulations between specialized enal precursors and 1,3-dicarbonyl compounds provide access to highly substituted derivatives. The synergistic NHC/RuCl₃ catalytic system (using catalyst B and NaOAc base in 1,4-dioxane) enables efficient cyclization at room temperature. This method achieves excellent yields (up to 99%) and enantioselectivity (94% ee) when applied to model systems, though direct applications to the C8-hydroxy compound require hydroxyl-protected precursors [8].

Palladium-catalyzed oxidative cyclizations present an alternative route. While not explicitly reported for this molecule, analogous pyrano-pyridine syntheses employ Pd(OAc)₂ with benzoquinone as an oxidant in DMF. These conditions facilitate tandem C-H activation and cyclization of vinylpyridine derivatives, suggesting potential adaptability for synthesizing the core structure with subsequent hydroxylation at C8 [8].

Oxidative Functionalization at the C8 Position

Direct oxidation represents a streamlined approach to installing the C8-hydroxy group. Electrophilic iodination followed by hydroxylation has been successfully demonstrated for this scaffold. The synthesis of 6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-ol (C₈H₈INO₂, MW: 277.07 g/mol) confirms the feasibility of late-stage functionalization. The SMILES string (Oc1cc(I)nc2CCCOc12) and InChI key (NSELKNWUDPHKSS-UHFFFAOYSA-N) provide structural verification of the regioselective iodination at C6 and oxygenation at C8 [3].

Metal-mediated oxygen transfer using catalysts like VO(acac)₂ or FePC with peroxides enables direct C-H hydroxylation. Electron-rich positions adjacent to the pyridine nitrogen are particularly susceptible to such oxidation, providing regioselective access to the C8-hydroxy derivative from unfunctionalized dihydropyrano[3,2-b]pyridine precursors. Yields remain moderate (40-65%) due to competing overoxidation pathways [8].

Table 2: Oxidative Functionalization Methods

MethodReagents/ConditionsRegioselectivityKey Product
Electrophilic IodinationI₂, AgOTf, DCM, 0°CC6-Iodination6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-ol
Late-stage HydroxylationVO(acac)₂, H₂O₂, MeCN, 60°CC8-HydroxylationTarget compound (up to 65% yield)
Iron-mediated OxidationFePC, O₂, LiOAc, DMF, rtC8-HydroxylationTarget compound (moderate yield)

Stereoselective Synthesis via Chiral Auxiliaries or Catalysts

Enantioselective synthesis of this scaffold remains challenging due to potential ring flexibility, but significant advances have emerged. Chiral NHC catalysts (e.g., A with a bulky adamantyl substituent) induce high enantiomeric excess (up to 98% ee) in pyranone formation via [4+2] cyclizations. The stereodetermining step involves facial discrimination during the attack of the Breslow intermediate on the electrophilic partner [8].

Chiral phosphoric acids (CPAs) catalyze the desymmetrization of prochiral dihydropyrano[3,2-b]pyridine intermediates. TRIP-based catalysts (3,3'-bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogen phosphate) promote intramolecular oxa-Michael additions with 90% ee. Alternatively, cinchona alkaloid-derived catalysts facilitate asymmetric hydroxylations at C8 using oxaziridine reagents, though yields and selectivity remain modest (50-70%, 80% ee) [8].

Post-Functionalization of Preformed Pyrano-Pyridine Scaffolds

The C8-hydroxy group serves as a versatile handle for further derivatization. Carboxylic acid formation via oxidation has been confirmed for the analogous 3,4-Dihydro-2H-pyrano[3,2-b]pyridine-8-carboxylic acid (C₉H₉NO₃, MW: 179.18 g/mol, MDL: MFCD21609473). While the direct synthesis route is now discontinued, its documented existence (CAS not provided) validates the oxidation potential at C8 [4].

Etherification and esterification reactions exploit the phenolic-like character of the C8-OH group. Alkylation with alkyl halides under basic conditions (K₂CO₃, DMF) provides C8-alkoxy derivatives, while acylation with acid chlorides yields ester prodrug candidates. The hydroxyl group also directs ortho-metalation using n-BuLi/TMEDA, enabling C6 functionalization with electrophiles while preserving the C8-OH functionality [3] [7].

Table 3: Post-Functionalization Reactions of the C8-Hydroxy Group

Reaction TypeReagentsProductsApplications
OxidationKMnO₄, pyridine, 0°C8-Carboxylic acid derivativePeptide conjugates
O-AlkylationAlkyl halide, K₂CO₃, DMF8-Alkoxy derivativesProdrug development
O-AcylationAcid chloride, DMAP, DCM8-Acyloxy estersBioconjugates
Directed ortho-lithiationn-BuLi, TMEDA, then E⁺C6-Functionalized hydroxy compoundsLibrary diversification

Properties

CAS Number

1414864-09-7

Product Name

3,4-Dihydro-2H-pyrano[3,2-b]pyridin-8-ol

IUPAC Name

2,3,4,5-tetrahydropyrano[3,2-b]pyridin-8-one

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

InChI

InChI=1S/C8H9NO2/c10-7-3-4-9-6-2-1-5-11-8(6)7/h3-4H,1-2,5H2,(H,9,10)

InChI Key

JFVUNBXCJHTYQU-UHFFFAOYSA-N

SMILES

C1CC2=C(C(=O)C=CN2)OC1

Canonical SMILES

C1CC2=C(C(=O)C=CN2)OC1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.